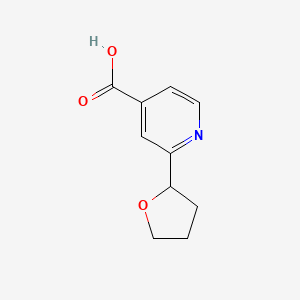

2-(Tetrahydrofuran-2-yl)isonicotinic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Electrochemical Reduction Studies : Isonicotinic acid has been studied for its electrochemical reduction mechanism in aqueous media, revealing a complex process involving reversible electron and proton transfers, chemical reactions, and dehydration to form 4-formylpyridine (Mathieu, Meunier-Prest, & Laviron, 1997).

Pro-chelating Agent Development : A new pro-chelating agent, BSIH, derived from isonicotinic acid, has been synthesized for inhibiting iron-promoted hydroxyl radical formation. This agent prevents oxidative damage by sequestering Fe3+ ions and is triggered by the presence of hydrogen peroxide (Charkoudian, Pham, & Franz, 2006).

Metal Complex Synthesis : Isonicotinic acid hydrazides have been used to synthesize various metal chelates, including those of Cu, Ni, Zn, Co, Mn, Sm, and Th. These chelates have been analyzed for their magnetic, thermal, and spectral properties, demonstrating the coordination behavior of these hydrazones with different metal ions (Maurya, Patel, & Sutradhar, 2003).

Coordination Polymer Creation : The deprotonated form of isonicotinic acid has been used as a bridging ligand in the structure of a pillared framework coordination polymer based on the Cd3(μ3-OH) unit. This demonstrates the potential of isonicotinic acid derivatives in constructing complex molecular architectures (Wang, Guan, Liu, & Huang, 2014).

Electrocatalytic CO2 Activation : Isonicotinic acid plays a role in the electrocatalytic synthesis of isonicotinic acid from CO2. The study illustrates the dual activity of electrocatalytic reduction products of CO2 in synthesizing isonicotinic acid, highlighting a novel approach for carbon capture and utilization (Khoshro, Zare, Jafari, & Gorji, 2015).

Selective Recognition of Molybdenum(VI) : Isonicotinic acid has been used as a functional monomer in the creation of Mo(VI) oxy ion-imprinted particles. These particles demonstrate high selectivity and binding capacity for Mo(VI), indicating potential applications in environmental remediation (Ren, Liu, Feng, Ma, Wen, & Zhang, 2013).

AMPA Receptor Potentiator Development : A tetrahydrofuran ether derivative, including isonicotinic acid-related compounds, has been identified as a potent AMPA receptor potentiator, suggesting its potential use in cognitive enhancement for schizophrenia treatment (Shaffer et al., 2015).

Synthesis of Luminescent Coordination Complexes : Isonicotinic acid has been employed in the synthesis and analysis of silver(I) dimer complexes, demonstrating noteworthy fluorescence properties, which may have applications in fluorescence probing and studies of membrane dynamics (Yuan & Liu, 2005).

Mécanisme D'action

Target of Action

Isonicotinic acid, a related compound, is known to have antimicrobial properties

Mode of Action

The exact mode of action of 2-(Tetrahydrofuran-2-yl)isonicotinic acid is currently unknown. Isonicotinic acid, a structurally similar compound, is known to be a prodrug that must be activated by bacterial catalase

Biochemical Pathways

Isonicotinic acid, a related compound, is known to be involved in the treatment of tuberculosis, suggesting that it may affect pathways related to bacterial metabolism

Pharmacokinetics

The solubility of isonicotinic acid, a related compound, in various solvents has been analyzed, which could provide insights into its bioavailability

Action Environment

The solubility of isonicotinic acid, a related compound, in various solvents has been analyzed, which could provide insights into how environmental factors might influence its action

Propriétés

IUPAC Name |

2-(oxolan-2-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h3-4,6,9H,1-2,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJLROCRRNBUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405205.png)

![3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405206.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1405208.png)

![ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405220.png)

![2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride](/img/structure/B1405223.png)